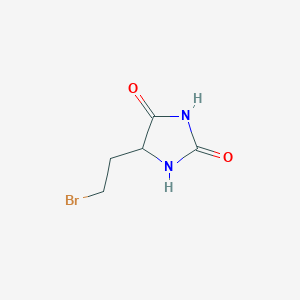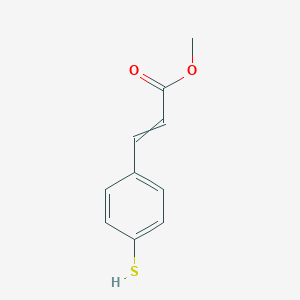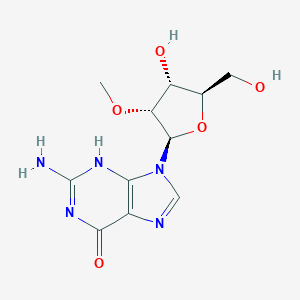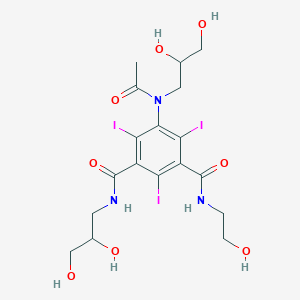
Androst-2-en-17-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androst-2-en-17-one: is an endogenous, naturally occurring, orally active anabolic-androgenic steroid and a derivative of dihydrotestosterone. It is a metabolite of dehydroepiandrosterone in the body and is also a pheromone found in elephants and boars . This compound has been investigated for its potential as a steroidal aromatase inhibitor and has been sold as a dietary supplement .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of other steroidal compounds.
- Investigated for its potential as a steroidal aromatase inhibitor .
Biology:
Medicine:
- Explored for its anabolic-androgenic properties and potential therapeutic applications.
Industry:
Mecanismo De Acción
Androst-2-en-17-one, also known as 5α-Androst-2-en-17-one, is an endogenous, naturally occurring, orally active anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT) .
Target of Action
The primary target of Androst-2-en-17-one is the androgen receptor. As a derivative of DHT, it may act as an androgen prohormone . It is also a metabolite of dehydroepiandrosterone (DHEA) in the body .
Mode of Action
Androst-2-en-17-one binds to the androgen receptor, leading to a change in gene expression. It may act as a steroidal aromatase inhibitor . This means it can prevent the conversion of androgens to estrogens, potentially leading to an increase in the overall level of androgens in the body .
Biochemical Pathways
Androst-2-en-17-one is involved in the steroid hormone biosynthesis pathway. It is a metabolite of DHEA, which is an important precursor in the biosynthesis of androgens and estrogens .
Pharmacokinetics
Its metabolism involves various transformations, including reduction and oxidation reactions .
Result of Action
The binding of Androst-2-en-17-one to the androgen receptor can lead to anabolic effects, such as increased muscle mass and bone density. As a potential aromatase inhibitor, it may also lead to an increase in the levels of androgens and a decrease in the levels of estrogens in the body .
Action Environment
The action of Androst-2-en-17-one can be influenced by various environmental factors. For example, the presence of other hormones, the individual’s age, sex, and health status, and the presence of other medications can all affect the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
Androst-2-en-17-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been investigated for its potential as a steroidal aromatase inhibitor . Aromatase is an enzyme involved in the conversion of androgens to estrogens .
Cellular Effects
The effects of Androst-2-en-17-one on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Androst-2-en-17-one exerts its effects at the molecular level through various mechanisms. It may act as an androgen prohormone, resembling desoxymethyltestosterone in chemical structure . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Androst-2-en-17-one vary with different dosages in animal models. Studies have shown that it provides models for several human diseases (e.g., cataracts, Niemann-Pick disease, and epilepsy) .
Metabolic Pathways
Androst-2-en-17-one is involved in several metabolic pathways. It is a metabolite of dehydroepiandrosterone (DHEA) in the body
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Solid-Phase Acid Catalyst Method:
Step 1: Preparation of solid-phase acid catalyst by stirring solid silica gel with p-toluenesulfonic acid in pure water at 30-35°C for 3-4 hours.
-
Heteropoly Acid Catalyst Method:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Androst-2-en-17-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert androst-2-en-17-one into different reduced forms, such as dihydroxy derivatives.
Substitution: Substitution reactions can introduce different functional groups into the androst-2-en-17-one molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as androst-2-en-17-one oxime.
Reduction: Reduced forms like dihydroxy-androst-2-en-17-one.
Substitution: Substituted derivatives with different functional groups.
Comparación Con Compuestos Similares
Desoxymethyltestosterone: Similar in chemical structure and may act as an androgen prohormone.
Androstenedione: A precursor in the biosynthesis of androgens and estrogens.
Dehydroepiandrosterone: A precursor to androst-2-en-17-one and other steroid hormones.
Uniqueness:
Propiedades
Número CAS |
963-75-7 |
|---|---|
Fórmula molecular |
C19H28O |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
(10S,13S)-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3-4,13-16H,5-12H2,1-2H3/t13?,14?,15?,16?,18-,19-/m0/s1 |
Clave InChI |
ISJVDMWNISUFRJ-WYTRLKPUSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(CC=CC4)C |
SMILES isomérico |
C[C@]12CCC3C(C1CCC2=O)CCC4[C@@]3(CC=CC4)C |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4C3(CC=CC4)C |
Apariencia |
Powder |
| 963-75-7 | |
Pictogramas |
Irritant; Health Hazard |
Sinónimos |
5 alpha-androst-2-en-17-one 5-androst-2-en-17-one 5alpha-androst-2-en-17-one androst-2-en-17-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B29746.png)







![[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester](/img/structure/B29768.png)
![5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole](/img/structure/B29781.png)




